molecular formula C9H13NO2S B13539557 Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate

Methyl (r)-3-amino-3-(5-methylthiophen-2-yl)propanoate

Cat. No.: B13539557
M. Wt: 199.27 g/mol
InChI Key: XWUFJKIVNXJXHC-SSDOTTSWSA-N
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Description

Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is an organic compound featuring a thiophene ring, which is a sulfur-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 5-methylthiophene-2-carboxylic acid.

    Esterification: The carboxylic acid is esterified using methanol and a strong acid catalyst like sulfuric acid to form methyl 5-methylthiophene-2-carboxylate.

    Amination: The ester is then subjected to a reductive amination reaction using an appropriate amine source, such as ammonia or an amine derivative, in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, converting the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, where it can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohol derivatives.

    Substitution: N-substituted derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate serves as a building block for the synthesis of more complex molecules, particularly those containing thiophene rings.

Biology

This compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals. Its structural motif is found in various drugs and bioactive compounds.

Medicine

Research into this compound includes its potential as a precursor for drugs targeting specific enzymes or receptors. Its thiophene ring is a common feature in many pharmacologically active compounds.

Industry

In materials science, derivatives of this compound can be used in the development of conductive polymers and other advanced materials.

Mechanism of Action

The mechanism by which methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thiophene ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(5-methylthiophen-2-yl)propanoate: Lacks the amino group, making it less versatile in terms of chemical reactivity.

    Methyl 3-amino-3-(thiophen-2-yl)propanoate: Similar structure but without the methyl group on the thiophene ring, which can affect its electronic properties and reactivity.

Uniqueness

Methyl ®-3-amino-3-(5-methylthiophen-2-yl)propanoate is unique due to the presence of both an amino group and a methyl-substituted thiophene ring

Properties

Molecular Formula

C9H13NO2S

Molecular Weight

199.27 g/mol

IUPAC Name

methyl (3R)-3-amino-3-(5-methylthiophen-2-yl)propanoate

InChI

InChI=1S/C9H13NO2S/c1-6-3-4-8(13-6)7(10)5-9(11)12-2/h3-4,7H,5,10H2,1-2H3/t7-/m1/s1

InChI Key

XWUFJKIVNXJXHC-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C(S1)[C@@H](CC(=O)OC)N

Canonical SMILES

CC1=CC=C(S1)C(CC(=O)OC)N

Origin of Product

United States

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